5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Description
5-Chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a pyrazolopyridine derivative characterized by a chloro substituent at position 5, a cyclopropyl group at position 6, and an amine group at position 2.
Properties
IUPAC Name |
5-chloro-6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-6-3-5-8(11)13-14-9(5)12-7(6)4-1-2-4/h3-4H,1-2H2,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCSDBLOEWYZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NNC(=C3C=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloropyridine with cyclopropylamine, followed by cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as continuous flow chemistry. This method allows for the efficient and controlled production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives
Reduction: Reduced derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry
5-Chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest activity against various biological targets.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of pyrazolo-pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of pyrazolo-pyridine derivatives in models of neurodegenerative diseases. These compounds may modulate pathways involved in neuronal survival and inflammation.
Biological Research
The compound is also utilized in proteomics and other areas of biological research due to its ability to interact with proteins and enzymes.
Applications in Proteomics
This compound is used as a tool compound for studying protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable for understanding complex biological systems.
Drug Development
The compound serves as a lead structure for developing new drugs targeting various diseases, including cancer and neurodegenerative disorders. Its derivatives are synthesized and tested for enhanced efficacy and reduced toxicity.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 5-chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular signaling pathways . This inhibition can lead to various biological effects, including the suppression of inflammation, inhibition of cancer cell proliferation, and antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include pyrazolopyridine derivatives with variations in substituents at positions 1, 3, and 4 (Table 1).
Substituent Analysis
- Position 1 : The target compound retains a hydrogen atom (1H), whereas analogs feature aryl or alkyl groups (e.g., 2-fluorophenyl in -methylbenzyl in ). These substitutions likely enhance steric bulk and alter solubility .
- Position 3 : The amine group in the target compound contrasts with methyl or carboxylic acid groups in analogs. This difference impacts polarity and hydrogen-bonding capacity, which are critical for biological interactions .
Molecular Weight and Functional Group Impact
Carboxylic acid-containing analogs (e.g., C17H13ClFN3O2, MW 345.76 in ) exhibit higher molecular weights compared to the target compound (estimated MW ~235–250 g/mol based on formula C9H9ClN4). The amine group in the target compound may confer greater nucleophilicity and basicity, whereas carboxylic acid derivatives are more suited for salt formation or coordination chemistry .
Data Table: Structural and Functional Comparison
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|---|
| Target: 5-Chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | 5-Cl, 6-cyclopropyl, 3-NH2, 1-H | C9H9ClN4* | ~235–250* | Amine |
| 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-...-4-carboxylic acid [HR218541] | 1-(2-fluorophenyl), 3-CH3, 4-COOH | C17H13ClFN3O2 | 345.76 | Carboxylic acid |
| 5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-...-4-carboxylic acid [CAS 950852-97-8] | 1-(4-methylbenzyl), 3-CH3, 4-COOH | C19H18ClN3O2 | ~363.8† | Carboxylic acid |
| 5-Chloro-6-cyclopropyl-1,3-dimethyl-...-4-carboxylic acid [ChemBK] | 1-CH3, 3-CH3, 4-COOH | C12H12ClN3O2 | 265.7 | Carboxylic acid |
*Estimated based on structural similarity; †Calculated from formula.
Biological Activity
5-Chloro-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine (CAS No. 1135283-22-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉ClN₄, with a molecular weight of 208.65 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities.
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit diverse mechanisms of action, including:
- Antiproliferative Activity : These compounds have shown significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For instance, studies have demonstrated that certain derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics similar to known anticancer agents like combretastatin A-4 .
- Enzyme Inhibition : Specific derivatives have been identified as potent inhibitors of critical enzymes such as phosphodiesterase and neutrophil elastase, which play roles in inflammatory responses and cancer progression .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Several studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in preclinical settings:
- Anticancer Efficacy : A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. The results indicated that compounds with specific substitutions at the 5 and 7 positions exhibited enhanced cytotoxicity against multiple cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
- Inhibition Studies : A recent investigation into enzyme inhibition revealed that certain derivatives effectively inhibited FGFRs (Fibroblast Growth Factor Receptors), which are implicated in various cancers. The most potent inhibitor demonstrated an IC50 value of 30.2 nM against FGFR1 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
